

6-Chloro-N-(4-fluorophenyl)picolinamide chemical properties

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Compound of Interest

Compound Name: 6-Chloro-N-(4-fluorophenyl)picolinamide

Cat. No.: B184326

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An In-depth Technical Guide on 6-Chloro-N-(4-fluorophenyl)picolinamide

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of **6-Chloro-N-(4-fluorophenyl)picolinamide**. The information is intended for researchers, scientists, and professionals in the field of drug development.

Disclaimer: Publicly available experimental data for **6-Chloro-N-(4-fluorophenyl)picolinamide** is limited. The information presented herein combines computed data from established chemical databases with experimental data from closely related analogs to provide a comprehensive profile.

Core Chemical Properties

6-Chloro-N-(4-fluorophenyl)picolinamide is a halogenated aromatic amide. Its fundamental chemical and physical properties are summarized below.

Property	Value	Source
IUPAC Name	6-chloro-N-(4-fluorophenyl)pyridine-2-carboxamide	[PubChem]
CAS Number	137640-94-9	[PubChem]
Molecular Formula	C ₁₂ H ₈ ClFN ₂ O	[PubChem]
Molecular Weight	250.65 g/mol	[PubChem]
Canonical SMILES	<chem>C1=CC(=C(C=C1)F)NC(=O)C2=NC=CC=C2Cl</chem>	[PubChem]
InChI Key	KASGMHMKYJQKR-UHFFFAOYSA-N	[PubChem]
Computed XLogP3	3.1	[PubChem]
Computed Hydrogen Bond Donors	1	[PubChem]
Computed Hydrogen Bond Acceptors	3	[PubChem]

Experimental Data and Protocols

While specific experimental values for melting point, boiling point, and solubility of **6-Chloro-N-(4-fluorophenyl)picolinamide** are not readily available in the surveyed literature, a detailed protocol for the synthesis of a structurally similar compound, 3,6-dichloro-N-(4-fluorophenyl)picolinamide, has been reported. This protocol can be adapted for the synthesis of the title compound.

Proposed Synthetic Protocol

The synthesis of **6-Chloro-N-(4-fluorophenyl)picolinamide** can be proposed via the amidation of 6-chloropicolinoyl chloride with 4-fluoroaniline. This method is adapted from the reported synthesis of 3,6-dichloro-N-(4-fluorophenyl)picolinamide.

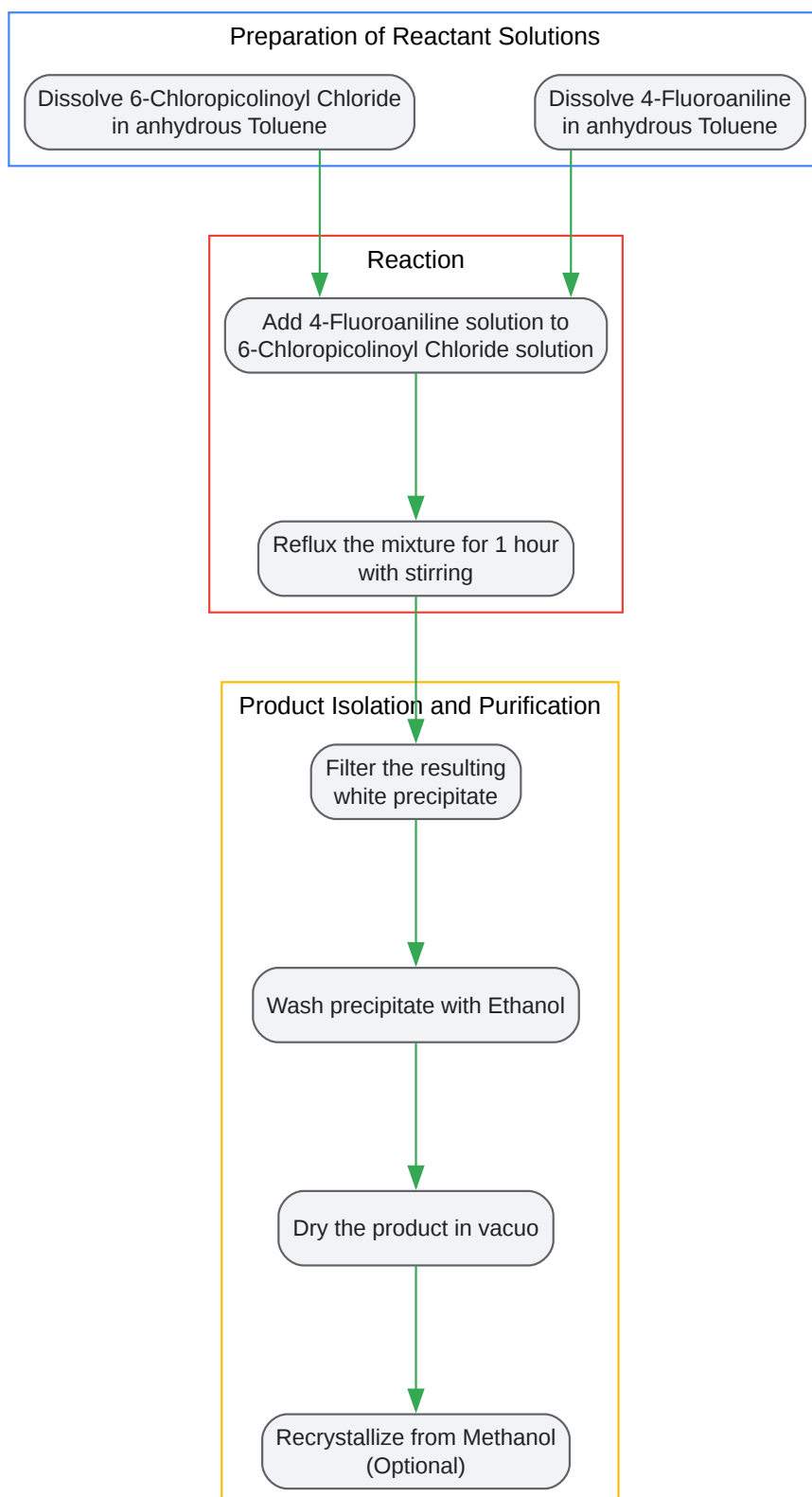
Materials:

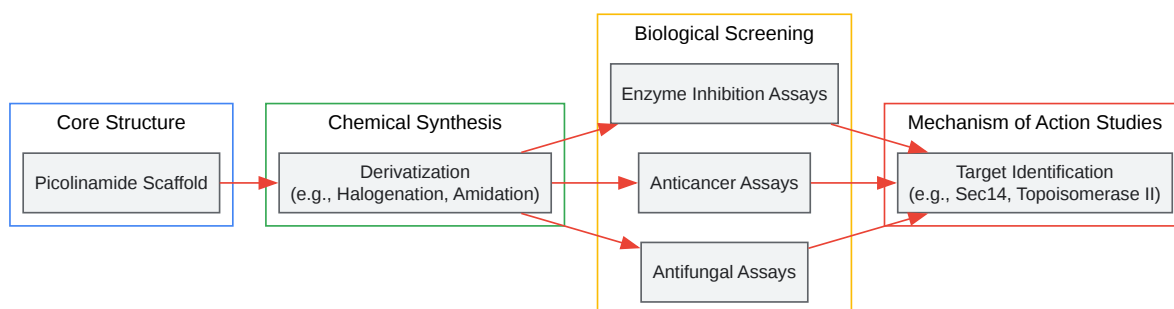
- 6-Chloropicolinoyl chloride (1.0 equivalent)
- 4-Fluoroaniline (1.0 equivalent)
- Toluene (Anhydrous)
- Ethanol (for washing)
- Methanol (for crystallization)

Procedure:

- A solution of 6-chloropicolinoyl chloride (1.0 equivalent) in 50 ml of anhydrous toluene is prepared in a reaction flask.
- To a separate flask, a solution of 4-fluoroaniline (1.0 equivalent) in 10 ml of anhydrous toluene is prepared.
- The 4-fluoroaniline solution is added to the 6-chloropicolinoyl chloride solution.
- The reaction mixture is refluxed for 1 hour with constant stirring.
- After reflux, the resulting white precipitate is collected by filtration.
- The precipitate is washed several times with ethanol.
- The washed product is dried in vacuo to yield the final compound.
- For purification and crystal growth, the product can be dissolved in methanol and allowed for slow evaporation.

Below is a diagram illustrating the proposed experimental workflow.





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